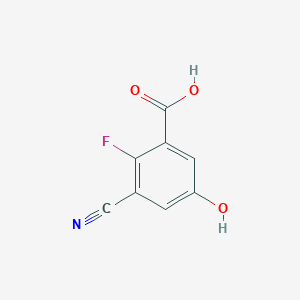

3-Cyano-2-fluoro-5-hydroxy-benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-cyano-2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-7-4(3-10)1-5(11)2-6(7)8(12)13/h1-2,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGPJWUKOIJXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-Cyano-2-fluoro-5-hydroxy-benzoic acid: A Molecule of Interest in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and drawing insights from structurally related molecules, this document will explore its chemical architecture, plausible synthetic routes, spectroscopic characteristics, and the rationale behind its design for advanced applications.

Molecular Structure and Physicochemical Properties

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, a cyano group, a fluorine atom, and a hydroxyl group.

Systematic Name: 3-Cyano-2-fluoro-5-hydroxy-benzoic acid CAS Number: 1805636-14-9[1]

The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity, solubility, and potential biological activity. The fluorine atom and the cyano group are strongly electron-withdrawing, which can significantly impact the acidity of the carboxylic acid and the phenolic hydroxyl group.

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₃ | [1] |

| Molecular Weight | 181.12 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol | [2] |

Rationale in Drug Design: The Role of Fluorine and Cyano Moieties

The incorporation of fluorine and cyano groups into small molecules is a well-established strategy in modern drug discovery. These functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.

The Fluorine Advantage: The introduction of a fluorine atom can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3][4]

-

Improve Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[5][6]

-

Modulate Lipophilicity: Strategic fluorination can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

The Significance of the Cyano Group: The cyano (-C≡N) group, while sometimes associated with toxicity, is a valuable functional group in medicinal chemistry for several reasons:

-

Polarity and Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, contributing to target binding.

-

Metabolic Handle: The cyano group can be metabolized in vivo to a primary amide and subsequently to a carboxylic acid, which can be a deliberate design feature for prodrug strategies or to modulate clearance pathways.[7]

-

Structural Rigidity: The linear geometry of the cyano group can introduce conformational constraints, which may be beneficial for locking the molecule into a bioactive conformation.

The combination of these functional groups in 3-Cyano-2-fluoro-5-hydroxy-benzoic acid suggests its potential as a scaffold or intermediate for the development of novel therapeutics, particularly in areas where improved metabolic stability and target affinity are desired.

Proposed Synthesis and Reaction Mechanisms

Caption: Retrosynthetic analysis of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.

Proposed Synthetic Pathway:

A feasible forward synthesis would likely commence with a commercially available substituted benzoic acid, followed by a series of functional group interconversions.

Step 1: Nitration of 2-Fluoro-5-hydroxy-benzoic acid The starting material, 2-Fluoro-5-hydroxy-benzoic acid, can undergo electrophilic aromatic substitution. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups will influence the position of nitration. The hydroxyl group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The fluorine atom is a deactivating, ortho-, para-director. The position of nitration will be a result of the interplay of these electronic effects.

-

Protocol:

-

Dissolve 2-Fluoro-5-hydroxy-benzoic acid in a suitable solvent such as concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Pour the reaction mixture over ice to precipitate the product, 2-Fluoro-5-hydroxy-3-nitro-benzoic acid.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Reduction of the Nitro Group The nitro group of 2-Fluoro-5-hydroxy-3-nitro-benzoic acid can be reduced to an amino group using various reducing agents.

-

Protocol:

-

Suspend the nitro compound in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

-

Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Filter off the catalyst and evaporate the solvent to obtain 3-Amino-2-fluoro-5-hydroxy-benzoic acid.

-

Step 3: Sandmeyer Reaction The Sandmeyer reaction is a classic method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.

-

Protocol:

-

Dissolve the amino compound in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work up the reaction mixture to isolate the final product, 3-Cyano-2-fluoro-5-hydroxy-benzoic acid. Purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict its key spectroscopic features based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

-

Aromatic Protons: There are two protons on the benzene ring. Due to the various substituents, they will appear as distinct signals, likely in the range of 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signal (ortho-coupling, ³JHF) and the proton further away (meta-coupling, ⁴JHF).

-

Acidic Protons: The carboxylic acid proton (-COOH) will likely appear as a broad singlet at a downfield chemical shift, typically >10 ppm. The phenolic proton (-OH) will also be a broad singlet, with its chemical shift being solvent-dependent. These signals will disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of all the substituents.

-

Cyano Carbon: The carbon of the cyano group will appear in the range of 115-125 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

-

-OH Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid. The phenolic O-H stretch will also contribute to this broadness.[8][9]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid will be present around 1700-1730 cm⁻¹. Conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber.[9]

-

C≡N Stretch: A medium-intensity, sharp absorption band for the cyano group is expected in the range of 2220-2260 cm⁻¹.

-

C-F Stretch: A strong absorption band for the C-F bond will be observed in the fingerprint region, typically around 1000-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorption bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): In a high-resolution mass spectrum (HRMS), the molecule will show a precise molecular ion peak corresponding to its exact mass. The fragmentation pattern will likely involve the loss of small molecules such as H₂O, CO, and CO₂.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is not widely available, general precautions for handling substituted benzoic acids and aromatic nitriles should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Cyano-2-fluoro-5-hydroxy-benzoic acid represents a molecule of significant interest for researchers in drug discovery and materials science. Its unique combination of functional groups provides a versatile platform for chemical modification and the development of novel compounds with tailored properties. While detailed experimental data is currently limited, this guide has provided a scientifically grounded overview of its structure, potential synthesis, and predicted spectroscopic characteristics, offering a valuable resource for further investigation and application of this promising chemical entity.

References

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Taylor, M. S., & Jacobson, M. P. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Singh, S., & Kumar, V. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity?. [Link]

-

Justia Patents. (2000, December 13). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Chem-Impex. 3-Cyanobenzoic acid. [Link]

-

Journal of Applied Pharmaceutical Science. (2021, July 28). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. [Link]

- Google Patents. Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 573-577. [Link]

-

Apollo Scientific. (2025, October 14). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). 3-Cyanobenzoic Acid: A Versatile Building Block in Chemical Synthesis. [Link]

-

Rasayan J. Chem. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

Allfluoro pharmaceutical co .ltd. 3-Cyano-2-fluoro-5-hydroxybenzoic acid,1805636-14-9. [Link]

-

Shimadzu. Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

MassBank. (2009, September 10). Benzoic acids and derivatives. [Link]

-

ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). [Link]

-

Qamar, H., Hussain, K., Soni, A., Khan, A., Hussain, T., & Chénais, B. (2022). Cyanobacteria as Natural Therapeutics and Pharmaceutical Potential: Role in Antitumor Activity and as Nanovectors. Pharmaceuticals, 15(9), 1121. [Link]

-

Slideshare. (2016, November 28). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?. [Link]

-

Infoscience. (2024, June 17). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. [Link]

-

CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

-

PubChem. 2-Fluorobenzoic acid. [Link]

-

ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

-

ResearchGate. 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). [Link]

-

SpectraBase. 3-Hydroxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 3-Cyano-2-fluoro-5-hydroxy-benzoic acid | 1805636-14-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Therapeutic Potential of 3-Cyano-2-fluoro-5-hydroxy-benzoic Acid: A Technical Guide

An In-depth Exploration of a Key Building Block in Modern Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of functionalized aromatic compounds, 3-Cyano-2-fluoro-5-hydroxy-benzoic acid has emerged as a molecule of significant interest. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a hydroxyl moiety on a benzoic acid core, presents a versatile platform for the development of potent and selective therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular characteristics, synthesis, and potential applications of this important chemical entity.

Core Molecular Attributes

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is a substituted aromatic carboxylic acid. The strategic placement of its functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate in organic synthesis and a compelling candidate for biological screening.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Attribute | Value |

| Molecular Formula | C₈H₄FNO₃ |

| Molecular Weight | 181.12 g/mol [1] |

Structural Representation

The arrangement of atoms and functional groups within the molecule is crucial for understanding its reactivity and biological interactions.

Caption: 2D structure of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.

Synthesis and Derivatization Strategies

The synthesis of substituted benzoic acids is a well-established field in organic chemistry. For 3-Cyano-2-fluoro-5-hydroxy-benzoic acid, several synthetic routes can be envisaged, often involving multi-step sequences starting from commercially available precursors. A generalized approach might involve the introduction of the cyano, fluoro, and hydroxyl groups onto a benzoic acid scaffold through a series of regioselective reactions.

Retrosynthetic Analysis

A logical disconnection approach can help in designing a viable synthetic pathway.

Caption: Retrosynthetic analysis of the target molecule.

Exemplary Synthetic Protocol

Step-by-Step Generalized Synthesis:

-

Starting Material Selection: A suitable starting material would be a commercially available aminofluorohydroxybenzoic acid derivative.

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid at low temperatures.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide solution to introduce the cyano group at the desired position.

-

Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties is essential for handling, formulation, and biological testing.

| Property | Value/Description | Source |

| CAS Number | 1805636-14-9 | ChemicalBook[1] |

| Physical State | Expected to be a solid at room temperature. | General knowledge |

| Solubility | Likely soluble in organic solvents like DMSO and methanol. | General knowledge |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The acidic proton of the carboxylic acid and the phenolic proton would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the aromatic carbons, the nitrile carbon, and the carboxyl carbon. The carbon atoms bonded to fluorine would exhibit splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C≡N stretch of the nitrile, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 3-Cyano-2-fluoro-5-hydroxy-benzoic acid makes it an attractive scaffold for the development of various therapeutic agents. Benzoic acid and its derivatives have been identified as having significant anticancer potential[3].

Potential as a Kinase Inhibitor Scaffold

The fluorinated benzoic acid moiety is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability. The hydroxyl and cyano groups provide additional points for hydrogen bonding and other interactions within the active site of a target kinase. For example, related fluorinated benzoic acid derivatives are used in the synthesis of potent and selective kinase inhibitors[4].

Intermediate for Heterocyclic Synthesis

The functional groups on this molecule can be readily transformed to construct a variety of heterocyclic ring systems, which are prevalent in many approved drugs. The carboxylic acid can be converted to an amide, which can then participate in cyclization reactions.

Caption: Workflow for utilizing the target molecule in drug discovery.

Fragment-Based Drug Design

Given its relatively small size and diverse functionality, 3-Cyano-2-fluoro-5-hydroxy-benzoic acid can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify novel binding motifs for therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Cyano-2-fluoro-5-hydroxy-benzoic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. While specific hazard information for this compound is not available in the search results, related compounds such as 3-Cyano-2-hydroxybenzoic acid are listed as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[5].

Conclusion

3-Cyano-2-fluoro-5-hydroxy-benzoic acid represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features provide a solid foundation for the design of targeted therapies, particularly in the realm of kinase inhibition and anticancer drug discovery. Further exploration of the synthetic utility and biological activity of this compound and its derivatives is warranted and holds promise for the advancement of medicinal chemistry.

References

-

3-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026934 - PubChem. Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

-

3-Cyano-2-fluoro-5-hydroxybenzoic acid,1805636-14-9->Allfluoro pharmaceutical co .ltd. Available at: [Link]

- EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents.

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. Available at: [Link]

Sources

- 1. 3-Cyano-2-fluoro-5-hydroxy-benzoic acid | 1805636-14-9 [chemicalbook.com]

- 2. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ossila.com [ossila.com]

- 5. 3-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026934 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Novel Fluorinated Benzoic Acid Derivatives for Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a central strategy in contemporary medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—collectively empower chemists to refine and enhance the therapeutic potential of drug candidates.[3][4] These modifications can lead to significant improvements in metabolic stability, receptor binding affinity, lipophilicity, and overall bioavailability.[1][3] When these attributes are conferred upon the benzoic acid framework, a well-established "privileged structure" in drug design, the resulting fluorinated benzoic acid derivatives represent a highly promising and versatile class of compounds with broad therapeutic applicability, including in anti-inflammatory, anticancer, and antibacterial agents.[1][5]

This technical guide provides a comprehensive exploration of novel fluorinated benzoic acid derivatives, designed for researchers, scientists, and professionals engaged in drug development. It will delve into the intricacies of their synthesis, elucidate the fundamental principles of their structure-activity relationships (SAR), and present detailed experimental protocols and workflows.

The Fluorine Advantage: A Physicochemical Perspective

The strategic placement of fluorine on a benzoic acid ring profoundly alters its electronic and physical properties, which in turn dictates its biological behavior.

-

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group. This inductive effect stabilizes the resulting carboxylate anion, leading to a lower pKa value compared to the non-fluorinated parent molecule.[6] The position of the fluorine substituent relative to the carboxylic acid determines the magnitude of this effect, with ortho-substitution having the most pronounced impact.[5] This enhanced acidity can be crucial for forming stable salts and influencing a drug's pharmacokinetic profile.[5]

-

Tuning Lipophilicity (logP): Fluorination offers a nuanced approach to modifying a molecule's lipophilicity. While fluorine is highly electronegative, its small size means that a single fluorine atom can either increase or decrease lipophilicity depending on the molecular context.[6] This ability to fine-tune the hydrophilic-lipophilic balance is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[3][4]

-

Improving Binding Affinity: The introduction of fluorine can lead to enhanced binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[3][7][8] The polarized C-F bond can act as a hydrogen bond acceptor, leading to more potent and selective target engagement.

Logical Framework for Fluorine-Enhanced Drug Design

The decision-making process for incorporating fluorine into a benzoic acid scaffold can be visualized as follows:

Caption: A logical workflow for the strategic incorporation of fluorine to optimize drug candidates.

Synthetic Strategies for Novel Fluorinated Benzoic Acid Derivatives

The synthesis of these valuable compounds can be broadly approached in two ways: direct fluorination of a pre-existing benzoic acid core or construction of the molecule from a fluorinated precursor.

Derivatization of Commercially Available Fluorobenzoic Acids

A common and efficient strategy involves utilizing readily available fluorobenzoic acids as starting materials to generate a diverse library of novel derivatives. This multi-step process often involves the activation of the carboxylic acid, followed by coupling with various amines, alcohols, or other nucleophiles.

Experimental Protocol: Synthesis of a Fluorinated Benzoic Acid Amide Derivative

Objective: To synthesize N-(4-aminophenyl)-4-fluorobenzamide from 4-fluorobenzoic acid.

Materials:

-

4-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

p-Phenylenediamine

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separating funnel, rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid (1 eq.) in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 4-fluorobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve p-phenylenediamine (1 eq.) and pyridine (1.1 eq.) in DCM in a separate flask.

-

Cool the solution in an ice bath.

-

Slowly add the previously prepared 4-fluorobenzoyl chloride (1 eq.) dissolved in DCM to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated NaHCO₃ solution to remove any unreacted acid chloride and pyridine hydrochloride.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-aminophenyl)-4-fluorobenzamide.

-

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic fluorination is a powerful technique, particularly for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). This method involves the displacement of a leaving group (e.g., nitro or halo group) on the aromatic ring by a fluoride ion.

Experimental Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

Objective: To synthesize a fluorinated benzoic acid via nucleophilic aromatic substitution.

Materials:

-

1-Aryl-5-nitrobenziodoxolone precursor

-

Anhydrous Cesium Fluoride (CsF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction vial, magnetic stir bar, heating block

Procedure:

-

To a dry reaction vial containing a magnetic stir bar, add the 1-aryl-5-nitrobenziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).

-

Add 1 mL of anhydrous DMSO to the vial.

-

Seal the vial and heat the reaction mixture at 120 °C for 10 minutes with vigorous stirring.

-

After cooling to room temperature, quench the reaction by adding water.

-

Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product.

Synthetic Workflow Visualization

Caption: Common synthetic pathways for fluorinated benzoic acid derivatives.

Therapeutic Applications and Structure-Activity Relationships

Fluorinated benzoic acid derivatives have demonstrated significant potential across a range of therapeutic areas. Their efficacy is intrinsically linked to the specific substitution patterns on the benzoic acid ring.

Anti-inflammatory Agents

Derivatives of 2-fluorobenzoic acid have been extensively investigated as cyclooxygenase (COX) inhibitors for the treatment of inflammation.[5] The fluorine at the ortho position enhances the acidity of the carboxylic acid, which is a key interaction point with the active site of COX enzymes.[5]

Structure-Activity Relationship Insights:

-

The presence of a fluorine atom at the 2-position of the benzoic acid ring is often crucial for potent COX-2 inhibitory activity.

-

Lipophilic substituents at other positions on the ring can enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Anticancer Agents

The incorporation of fluorinated phenyl groups into known anticancer scaffolds has been shown to significantly enhance their cytotoxic efficacy.[9] For instance, fluorinated derivatives of FL118, a camptothecin analogue, have demonstrated improved antitumor activity in various cancer cell lines.[9]

Structure-Activity Relationship Insights:

-

The position and number of fluorine atoms on the phenyl ring can dramatically influence anticancer potency.

-

Electron-withdrawing groups like trifluoromethyl (CF₃) can further enhance activity.[9]

Antibacterial Agents

Fluorinated benzoic acid derivatives have emerged as promising candidates in the fight against antibiotic resistance. Certain pyrazole-substituted fluorinated benzoic acids have shown potent activity against Gram-positive bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-Substituted Fluorinated Benzoic Acid Derivatives against Gram-Positive Bacteria [1]

| Compound ID | R-group (Lipophilic Substituent) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 1a | H | 62.5 | 125 |

| 1b | 4-Cl | 7.81 | 15.62 |

| 1c | 4-F | 15.62 | 31.25 |

| 1d | 4-CH₃ | 31.25 | 62.5 |

Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[1]

The data clearly indicates that the addition of lipophilic and electron-withdrawing substituents, such as chlorine and fluorine, to the aniline moiety significantly improves antibacterial potency.

Mechanism of Action Visualization: A Generalized Anticancer Pathway

Caption: A simplified logical flow for the induction of apoptosis by an anticancer agent.

Case Studies: FDA-Approved Drugs Featuring Fluorinated Benzoic Acid Scaffolds

The successful translation of fluorinated benzoic acid derivatives from the laboratory to the clinic underscores their therapeutic importance.

-

Pirtobrutinib (Jaypirca™): Approved in January 2023 for the treatment of mantle cell lymphoma, this Bruton's tyrosine kinase (BTK) inhibitor features a 5-fluoro-2-methoxybenzoic acid core.[10] The synthesis involves the chlorination of the benzoic acid to its acid chloride, followed by amidation.[10]

-

Leniolisib (Joenja™): Approved in March 2023 for activated phosphoinositide 3-kinase delta syndrome (APDS), this drug incorporates a trifluoromethyl group. The introduction of this group led to a four-fold increase in potency compared to its non-fluorinated counterpart.[10]

-

Vericiguat (Verquvo™): Approved in January 2021, this soluble guanylate cyclase (sGC) stimulator contains a fluorinated 1H-pyrazolo[3,4-b]pyridine unit and a fluorinated phenyl ring.[11] Structure-activity relationship studies demonstrated that the presence of the fluorine atoms was crucial for its good activity.[11]

-

Alpelisib (Piqray™): Approved in May 2019 for breast cancer, Alpelisib is a PI3K inhibitor with a trifluoro-tert-butyl group. This fluorinated moiety enhances metabolic stability and is responsible for high-affinity binding to the target.[12]

Conclusion and Future Perspectives

Fluorinated benzoic acid derivatives continue to be a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine provides an unparalleled tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[2] Advances in synthetic methodologies, particularly in late-stage fluorination, are expanding the accessible chemical space for drug design.[2] As our understanding of the nuanced effects of fluorination deepens, we can anticipate the development of even more selective, potent, and safer therapeutics based on this versatile molecular scaffold. The continued exploration of novel fluorinated benzoic acid derivatives will undoubtedly lead to the discovery of new medicines to address unmet medical needs.

References

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. [Link]

- Method for the production of benzoic acid derivatives fluorinated on the nucleus.

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Preparation of benzoyl fluorides and benzoic acids from phenols via a dearomatization–rearomatization strategy. Royal Society of Chemistry. [Link]

- Processes for the preparation of fluorinated benzoic acids.

-

Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

-

Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect. [Link]

-

FDA approved fluorine-containing drugs in 2023. SpringerLink. [Link]

-

Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]

-

(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Institutes of Health. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. National Institutes of Health. [Link]

-

Fluorinated benzoic acid derivatives. ACS Publications. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyano-2-fluoro-5-hydroxy-benzoic acid

This technical guide provides a comprehensive overview of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug discovery and fine chemical synthesis. While this compound is not extensively documented in public databases, this guide synthesizes available information on its identity, plausible synthetic routes, and potential applications by drawing parallels with structurally related molecules.

Compound Identification and Physicochemical Properties

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is a unique molecule featuring a benzoic acid backbone substituted with three key functional groups: a cyano (-C≡N), a fluoro (-F), and a hydroxyl (-OH) group. This combination of electron-withdrawing and -donating groups on the aromatic ring suggests a nuanced reactivity profile, making it a potentially valuable building block in medicinal chemistry.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1805636-14-9 | ChemicalBook[1], Allfluoro Pharmaceutical Co.[2] |

| Molecular Formula | C₈H₄FNO₃ | Calculated |

| Molecular Weight | 181.12 g/mol | Calculated |

| IUPAC Name | 3-Cyano-2-fluoro-5-hydroxybenzoic acid | N/A |

As of the latest update, a dedicated PubChem Compound ID (CID) for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid has not been assigned. However, the established CAS number provides a definitive reference for this compound.[1][2]

Predicted Physicochemical Properties:

| Property | Estimated Value | Basis of Estimation |

| Melting Point | > 200 °C | Aromatic carboxylic acids with multiple polar functional groups tend to have high melting points due to strong intermolecular interactions. |

| Boiling Point | Decomposes before boiling | Typical for complex aromatic acids. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of the carboxylic acid and hydroxyl groups suggests some water solubility, while the aromatic ring and cyano group favor solubility in organic solvents. |

| pKa | ~3-4 for the carboxylic acid; ~8-9 for the phenol | The fluoro and cyano groups are electron-withdrawing and are expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted benzoic acid and phenol. |

Proposed Synthesis Protocol

A definitive, published synthesis protocol for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is not currently available. However, based on established methodologies for the synthesis of related polysubstituted benzoic acids, a plausible multi-step synthetic route can be devised.[5][6] The following proposed protocol is adapted from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid and general principles of aromatic chemistry.[6]

Overall Synthetic Scheme:

Caption: Proposed synthetic workflow for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid.

Step-by-Step Methodology:

Step 1: Carboxylation and Esterification of 2-Fluoro-5-nitrophenol

-

Carboxylation: 2-Fluoro-5-nitrophenol is subjected to a Kolbe-Schmitt reaction. The phenoxide, formed by treatment with a strong base (e.g., sodium hydroxide), is carboxylated under high pressure and temperature with carbon dioxide to introduce a carboxylic acid group ortho to the hydroxyl group.

-

Esterification: The resulting 2-fluoro-5-nitro-3-hydroxybenzoic acid is then esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to protect the carboxylic acid as a methyl ester.

Step 2: Reduction of the Nitro Group

-

The methyl 2-fluoro-5-nitrobenzoate is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to selectively reduce the nitro group to an amine.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, methyl 3-amino-2-fluoro-5-hydroxybenzoate, is isolated by extraction and purified.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

-

The methyl 3-amino-2-fluoro-5-hydroxybenzoate is diazotized by treating it with a solution of sodium nitrite in a strong acid (e.g., hydrochloric or sulfuric acid) at a low temperature (0-5 °C).

-

The resulting diazonium salt solution is then added to a solution of copper(I) cyanide.

-

The reaction mixture is slowly warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a cyano group.

-

The product, methyl 3-cyano-2-fluoro-5-hydroxybenzoate, is isolated by extraction and purified by column chromatography.

Step 4: Hydrolysis of the Ester

-

The methyl 3-cyano-2-fluoro-5-hydroxybenzoate is hydrolyzed to the corresponding carboxylic acid.

-

This can be achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH).

-

If basic hydrolysis is used, the reaction mixture is subsequently acidified to precipitate the final product.

-

The crude 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid has been found in the literature. The following are predicted key features based on the functional groups present and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublets of doublets, with coupling constants influenced by the fluorine atom. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C≡N stretch of the cyano group (around 2230 cm⁻¹), and the C-F stretch (around 1200-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (181.12 g/mol ).

Applications and Bioactivity

Substituted cyanobenzoic acids are recognized as versatile scaffolds in drug discovery.[7] The presence of the cyano group, a known bioisostere for various functional groups, along with the fluoro and hydroxyl groups, which can participate in hydrogen bonding and other interactions, makes 3-Cyano-2-fluoro-5-hydroxy-benzoic acid an attractive candidate for lead optimization in medicinal chemistry.

Potential Applications:

-

Intermediate for Pharmaceutical Synthesis: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid, hydroxyl, and cyano groups, as well as the aromatic ring, offer multiple points for chemical modification.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for biological targets.

-

Precursor for Bioactive Heterocycles: The functional groups on this molecule make it a suitable precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

While no specific bioactivity has been reported for this compound, related substituted benzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is not available. The following safety precautions are based on the known hazards of structurally related compounds like 2-fluoro-5-hydroxybenzoic acid and 3-hydroxybenzoic acid.[9][10][11][12]

-

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

First Aid Measures:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid formation of dust and aerosols.

-

Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with gloves. Wear impervious clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Conclusion

3-Cyano-2-fluoro-5-hydroxy-benzoic acid represents a promising yet under-explored chemical entity. Its unique substitution pattern offers significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound, including a plausible synthetic route and essential safety information, to facilitate further research and development. As with any chemical synthesis and handling, all procedures should be carried out by trained professionals with appropriate safety measures in place.

References

- Sigma-Aldrich. (2025, February 8).

- Thermo Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 2-Fluoro-5-hydroxybenzoic acid.

- Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET for 2-Fluoro-5-hydroxybenzoic acid.

- [Source 6 not directly cited in the text]

- [Source 7 not directly cited in the text]

- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 553-557.

-

Allfluoro pharmaceutical co. ltd. (n.d.). 3-Cyano-2-fluoro-5-hydroxybenzoic acid,1805636-14-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13026934, 3-Cyano-2-hydroxybenzoic acid. Retrieved from [Link].

- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.

- [Source 12 not directly cited in the text]

- BenchChem. (2025).

- [Source 14 not directly cited in the text]

- [Source 15 not directly cited in the text]

- Rasayan J. Chem. (2018).

- [Source 17 not directly cited in the text]

- [Source 18 not directly cited in the text]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22612410, 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link].

- [Source 20 not directly cited in the text]

- [Source 21 not directly cited in the text]

- [Source 22 not directly cited in the text]

- [Source 23 not directly cited in the text]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. advion.com [advion.com]

- 5. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 6. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 9. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Mastering Nucleophilic Aromatic Substitution on 3-Cyano-2-fluoro-5-hydroxy-benzoic acid

Abstract

This comprehensive guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on 3-Cyano-2-fluoro-5-hydroxy-benzoic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its trifunctional nature. We will dissect the underlying reaction mechanisms, offer expert insights into managing the substrate's unique reactivity, and present detailed, field-proven protocols for substitution with various nucleophiles. This document is designed to empower researchers, scientists, and drug development professionals to confidently and successfully employ this powerful synthetic tool.

Part 1: The Science of SNAr on an Activated Benzene Ring

Mechanistic Cornerstone: The Addition-Elimination Pathway

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on aryl halides do not proceed via backside attack, which is sterically hindered by the benzene ring.[1][2] Instead, the reaction follows a two-step addition-elimination mechanism.[3][4]

-

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

-

Elimination Step (Fast): The aromaticity is restored as the leaving group departs, expelling its bonding electrons.

The overall reaction rate is primarily dictated by the stability of the Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial, as they delocalize the negative charge of the intermediate, thereby lowering the activation energy of the first step.[1][2][5]

Caption: General mechanism of the SNAr reaction.

The Unique Reactivity of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid

The title compound is an exemplary substrate for SNAr due to its specific arrangement of functional groups:

-

Leaving Group (-F): Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions.[6][7] Its strong inductive electron-withdrawing effect potently activates the ipso-carbon for nucleophilic attack, which is the rate-determining step.[1][4]

-

Activating Groups (-CN, -COOH): The cyano group at C3 and the carboxylic acid group at C1 are powerful electron-withdrawing groups.[1][5] They activate the ring towards nucleophilic attack and effectively stabilize the negative charge of the Meisenheimer complex through resonance.

-

The Ambivalent Hydroxyl Group (-OH): The hydroxyl group at C5 presents a critical consideration. In its protonated state, it is a moderately deactivating group. However, under basic conditions, it can be deprotonated to a phenoxide anion (-O⁻). This phenoxide is a potent electron-donating group, which would severely deactivate the ring for nucleophilic attack. Therefore, careful control of pH and the stoichiometry of the base is paramount for successful substitution.[8][9]

Part 2: Experimental Protocols & Proven Methodologies

General Considerations for Success

-

Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred.[10] They effectively solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for amines and thiols.[10] For less nucleophilic alcohols, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the corresponding alkoxide.[11] Use of excess strong base should be avoided to prevent deprotonation of the C5-hydroxyl group.

-

Temperature: Reactions are typically run at temperatures ranging from room temperature to 100 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential side reactions, especially when using sensitive reagents or running reactions at elevated temperatures.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol outlines a general procedure for the reaction with primary or secondary amines.[11]

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask, add 3-Cyano-2-fluoro-5-hydroxy-benzoic acid (1.0 eq).

-

Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The base serves to neutralize the carboxylic acid and the H-X formed during the reaction.

-

Add the amine nucleophile (e.g., Benzylamine, 1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)

This protocol is adapted for sulfur nucleophiles, which are generally very potent in SNAr reactions.[10][12]

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

-

Add the thiol (e.g., Thiophenol, 1.1 eq).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiolate.

-

Slowly add a solution of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid (1.0 eq) in a minimum amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Acidify to pH ~2-3 with 1M HCl and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash chromatography.

Experimental Workflow & Decision Logic

The following diagram outlines a logical workflow for approaching an SNAr reaction with this substrate.

Caption: Decision workflow for SNAr on the target substrate.

Part 3: Data Summary & Troubleshooting

Expected Outcomes: A Comparative Table

The following table summarizes typical, representative outcomes for the SNAr reaction on 3-Cyano-2-fluoro-5-hydroxy-benzoic acid with different classes of nucleophiles. (Note: These are illustrative values).

| Nucleophile Class | Example Nucleophile | Base | Temp (°C) | Typical Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ | 80 | 85 - 95% |

| Secondary Amine | Morpholine | K₂CO₃ | 80 | 80 - 90% |

| Thiol | Thiophenol | NaH | RT | 90 - 98% |

| Alcohol | Methanol | NaH | 60 | 50 - 70% |

| Phenol | Phenol | Cs₂CO₃ | 100 | 60 - 75% |

Common Pitfalls & Troubleshooting Guide

-

Low or No Reactivity:

-

Cause: Insufficient activation, poor nucleophile, or deactivation by phenoxide formation.

-

Solution: Increase reaction temperature. Ensure the base is not strong enough or in large excess to deprotonate the C5-OH group. If using a weak nucleophile like an alcohol, pre-form the alkoxide with a strong base like NaH.[11]

-

-

Formation of Multiple Products:

-

Cause: Competing side reactions, such as reaction at the carboxylic acid group or decarboxylation at very high temperatures.

-

Solution: Protect the carboxylic acid as an ester if it interferes with the reaction. Avoid excessively high temperatures (>120 °C). Ensure the workup and purification steps are optimized to separate closely related products.

-

-

Difficulty with Purification:

-

Cause: The product may be highly polar due to the presence of both carboxylic acid and hydroxyl groups.

-

Solution: Use a more polar eluent system for column chromatography (e.g., with methanol or acetic acid additives). Consider converting the product to its methyl ester before chromatography for easier handling and then hydrolyzing it back to the acid.

-

Conclusion

3-Cyano-2-fluoro-5-hydroxy-benzoic acid is a highly valuable and reactive substrate for nucleophilic aromatic substitution. A thorough understanding of the SNAr mechanism and the electronic interplay of its functional groups is key to success. By carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently generate a diverse array of substituted benzoic acid derivatives, paving the way for new discoveries in drug development and materials science.

References

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - SNAr mechanism. [Link]

-

Chem Help ASAP. SNAr reaction mechanism. [Link]

-

OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

-

St. Petersburg State University. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

-

PubMed. The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity. [Link]

-

ACS Publications. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

RSC Publishing. pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. [Link]

-

Chemistry Steps. Activating and Deactivating Groups. [Link]

-

Dimensions. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

Mendeley. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

ACS Green Chemistry Institute. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

-

PubMed. Effect of pH on the stability of plant phenolic compounds. [Link]

-

Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

-

Autechaux. Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

-

National Institutes of Health. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

- Google Patents. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

-

National Institutes of Health. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. youtube.com [youtube.com]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

Application Note: Chemoselective Reduction of the Nitrile Moiety in 3-Cyano-2-fluoro-5-hydroxy-benzoic acid

Abstract

The selective reduction of a nitrile in a polyfunctional molecule like 3-Cyano-2-fluoro-5-hydroxy-benzoic acid to its corresponding primary amine, 3-(aminomethyl)-2-fluoro-5-hydroxybenzoic acid, is a critical transformation for the synthesis of advanced pharmaceutical intermediates and bioactive molecules. The inherent challenge lies in achieving high chemoselectivity, preserving the carboxylic acid, phenolic hydroxyl, and fluoro-substituted aromatic ring. This document provides an in-depth analysis of the chemical challenges, evaluates primary reduction strategies, and presents detailed, validated protocols for researchers in organic synthesis and drug development. We focus on catalytic hydrogenation and a protection-based metal hydride reduction, offering a comparative framework to guide methodology selection based on laboratory capabilities and project goals.

The Chemoselectivity Challenge: A Multifunctional Substrate

The reduction of 3-Cyano-2-fluoro-5-hydroxy-benzoic acid is complicated by the presence of multiple reactive functional groups, each susceptible to reduction under various conditions. A successful protocol must navigate this complex reactivity landscape to selectively transform the nitrile group into a primary amine.

-

Nitrile (-C≡N): The target for reduction. It requires potent reducing agents or catalytic activation to be converted to an aminomethyl group (-CH₂NH₂).[1][2]

-

Carboxylic Acid (-COOH): Highly susceptible to reduction by strong hydrides like Lithium Aluminum Hydride (LiAlH₄) and boranes (BH₃), which would convert it to a hydroxymethyl group (-CH₂OH).[3]

-

Phenolic Hydroxyl (-OH): The acidic proton can quench hydride reagents, requiring an excess of the reducing agent. It can also influence the reactivity of the aromatic ring.

-

Fluoro-Aromatic System: While generally stable, the C-F bond can be susceptible to hydrogenolysis (cleavage) under harsh catalytic hydrogenation conditions (e.g., high temperature, aggressive catalysts). The aromatic ring itself can also be reduced under forcing conditions.

The primary goal is to identify conditions that are potent enough to reduce the nitrile while being mild enough to leave the other functional groups intact.

Diagram 1: Chemoselectivity challenges in the reduction of the target molecule.

Strategic Approaches to Nitrile Reduction

Two primary strategies are recommended, differing in their approach to managing chemoselectivity: direct reduction and a protection-based sequence. The choice depends on factors like atom economy, process complexity, and robustness.

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 2-Fluoro Substituted Benzoic Acids

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-fluoro substituted benzoic acids. The unique electronic properties and steric challenges presented by the ortho-fluoro substituent require carefully considered synthetic strategies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these valuable building blocks.

Understanding the Core Challenge: The "Ortho Effect"

The presence of a substituent at the ortho position to a carboxylic acid on a benzene ring gives rise to what is known as the "ortho effect". This is a combination of steric and electronic factors that significantly alters the molecule's reactivity compared to its meta and para isomers.

In the case of 2-fluorobenzoic acid, the fluorine atom, although relatively small, exerts significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring.[1][2] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the carboxylic acid.[1][3] While beneficial for certain properties, this steric impediment is a primary obstacle in many common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification (e.g., Fischer esterification) of 2-fluorobenzoic acid proceeding so slowly or not at all?

A1: The primary reason for the low reactivity of 2-fluorobenzoic acid in standard acid-catalyzed esterifications is the steric hindrance imposed by the ortho-fluorine atom. This hindrance impedes the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. While the fluorine atom is small, its close proximity to the reaction center can significantly slow down the reaction rate.[4]

Q2: I'm observing significant byproduct formation in my amidation reaction with a 2-fluoro substituted benzoic acid. What is the likely cause?

A2: Byproduct formation in amidation reactions with sterically hindered acids often arises from the decomposition or side reactions of the coupling agents, or from the failure of the desired nucleophilic attack to occur efficiently. For instance, with carbodiimide reagents, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine fails to intercept it quickly due to steric hindrance.

Q3: In my Suzuki coupling reaction with a derivative of 2-fluorobenzoic acid, I'm seeing a significant amount of the dehalogenated starting material. How can I prevent this?

A3: The formation of the dehalogenated byproduct, in this case, the benzoic acid derivative without the halogen, is due to a side reaction called protodehalogenation (or hydrodehalogenation).[5] This can be promoted by certain bases, protic solvents (like alcohols), or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[5]

Q4: Are there general strategies to activate a sterically hindered carboxylic acid like 2-fluorobenzoic acid?

A4: Yes, the key is to convert the carboxylic acid into a more reactive intermediate where the steric hindrance is either temporarily overcome or the electrophilicity of the carbonyl carbon is significantly increased. Common strategies include:

-

Conversion to an acid chloride: This is a classic and effective method.

-

Use of potent coupling reagents: Reagents like BOP, HATU, or HCTU are designed to activate carboxylic acids effectively, even in hindered environments.[6][7][8]

-

Formation of mixed anhydrides: This approach can enhance the reactivity of the carboxylic acid.[9]

-

In-situ formation of acyl fluorides: Acyl fluorides are highly reactive and less sterically demanding, making them ideal for coupling with hindered partners.[10][11]

Troubleshooting Guides & Detailed Protocols

Guide 1: Esterification of 2-Fluoro Substituted Benzoic Acids

Low yields and slow reaction times are common hurdles in the esterification of these substrates. Below is a troubleshooting workflow and a comparison of effective methods.

Caption: Troubleshooting workflow for esterification.

| Method | Reagents | Temperature | Typical Reaction Time | Key Advantages & Considerations |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | 1-10 hours[4] | Simple, but often low yielding for hindered substrates.[4] |

| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Room Temp to Reflux | 1-3 hours | Highly effective, but requires an extra synthetic step and handling of corrosive reagents.[4] |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | 0°C to Room Temp | 3 hours[12] | Mild conditions, good for sensitive substrates. Dicyclohexylurea byproduct can be difficult to remove.[12] |

| Sulfuric Acid Method | 100% H₂SO₄, then Alcohol | Room Temp, then add to cold alcohol | Minutes[13] | Very rapid for highly hindered acids. Requires handling of fuming sulfuric acid.[13] |

-

Acid Chloride Synthesis:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

-

Remove the excess SOCl₂ under reduced pressure to obtain the crude 2-fluorobenzoyl chloride.

-

-

Ester Formation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Guide 2: Amide Bond Formation with 2-Fluoro Substituted Benzoic Acids

Standard peptide coupling reagents can fail with these challenging substrates. The key is to use highly reactive intermediates that can overcome the steric barrier.

Caption: Troubleshooting workflow for amidation.

| Method | Reagents | Key Features | Potential Issues |